[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Description
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS: 1788873-94-8) is a pyrrolizidine alkaloid derivative featuring a tertiary butyl(dimethyl)silyl (TBS) ether-protected hydroxymethyl group at the cis-3 position of the hexahydropyrrolizine scaffold. Its molecular formula is C₁₅H₃₁NO₂Si, with a molecular weight of 285.50 g/mol . The compound is typically stored under inert atmospheric conditions in a dark environment to preserve its stability, as the TBS group is sensitive to acidic or aqueous conditions . The presence of the TBS moiety enhances its lipophilicity, making it a valuable intermediate in organic synthesis, particularly for protecting alcohol groups during multi-step reactions .
Properties
Molecular Formula |
C15H31NO2Si |
|---|---|
Molecular Weight |
285.50 g/mol |
IUPAC Name |
[(3R,8S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15+/m1/s1 |
InChI Key |
UEZMBVPCOJWAER-HIFRSBDPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@]2(N1CCC2)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically involves:
- Preparation of the hexahydropyrrolizine intermediate bearing free hydroxyl groups.
- Selective protection of the hydroxyl group at the 3-position using tert-butyl(dimethyl)silyl chloride (TBDMSCl) to form the silyl ether.
- Purification and characterization of the protected intermediate.
Stepwise Preparation Method
Starting Material Preparation
The initial step involves synthesizing or obtaining the hexahydropyrrolizine scaffold with free hydroxyl groups. This can be achieved via classical heterocyclic synthesis routes involving amination and cyclization reactions to form the bicyclic ring system.
Protection of Hydroxyl Group Using tert-Butyl(dimethyl)silyl Chloride
- Reagents: tert-Butyl(dimethyl)silyl chloride (TBDMSCl), imidazole, and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.
-
- The hexahydropyrrolizine intermediate with free hydroxyl groups is dissolved in dry DCM or THF under an inert atmosphere (argon or nitrogen).
- Imidazole is added as a base to scavenge HCl formed during the reaction and to catalyze the silylation.
- TBDMSCl is added dropwise at 0 °C to room temperature.
- The reaction mixture is stirred for several hours (typically 2–24 hours) until completion.
Mechanism: The hydroxyl group attacks the silicon atom of TBDMSCl, displacing chloride and forming the silyl ether protecting group. Imidazole facilitates this by neutralizing the released HCl.
Outcome: The hydroxyl group at the 3-position is selectively protected as a tert-butyl(dimethyl)silyl ether, yielding [cis-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol.
Purification and Characterization
- The reaction mixture is typically quenched with water and extracted with organic solvents.
- The crude product is purified by column chromatography or recrystallization.
- Characterization is done by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the presence of the silyl ether and the bicyclic structure.
Chemical Data Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hexahydropyrrolizine synthesis | Various amination and cyclization reagents | Formation of bicyclic core | Literature-dependent |
| Hydroxyl protection | tert-Butyl(dimethyl)silyl chloride (TBDMSCl), imidazole, DCM or THF | Protect hydroxyl as silyl ether | Reaction at 0 °C to RT, inert atmosphere |
| Purification | Column chromatography or recrystallization | Isolate pure product | Silica gel preferred |
| Characterization | NMR, MS, IR | Confirm structure and purity | NMR confirms silyl ether signals |
Supporting Research Findings and Analytical Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor the conversion of free hydroxyl groups to silyl ethers by disappearance of hydroxyl proton signals and appearance of characteristic tert-butyl and methyl silicon signals.
- Mass Spectrometry (MS): Confirms molecular weight increase consistent with TBDMS protection (+114 Da approx.).
- Infrared (IR) Spectroscopy: Shows characteristic Si–O–C stretching vibrations around 1100 cm⁻¹ and disappearance or reduction of O–H stretch (~3400 cm⁻¹).
- Purity: Typically >97% as confirmed by chromatographic and spectroscopic methods.
Additional Notes on tert-Butyl(dimethyl)silyl Chloride (TBDMSCl)
- TBDMSCl is synthesized via reaction of dimethyldichlorosilane with tert-butylmagnesium chloride in tetrahydrofuran, yielding the silyl chloride reagent in high yield (~91%).
- It is a sterically hindered silyl protecting group reagent, widely used for selective protection of alcohols due to its stability under various conditions and ease of removal by fluoride ions (e.g., tetrabutylammonium fluoride).
- The silyl protection is stable to base and mild acid but can be cleaved under strong acidic or fluoride ion conditions.
Summary Table of the Preparation Method
| Preparation Stage | Description | Key Reagents/Conditions | Analytical Confirmation |
|---|---|---|---|
| 1. Hexahydropyrrolizine synthesis | Formation of bicyclic amine with hydroxyl groups | Various amination and cyclization steps | NMR, MS |
| 2. Hydroxyl protection | Selective silylation of 3-position hydroxyl | TBDMSCl, imidazole, DCM or THF, inert atm. 0 °C to RT | NMR (tert-butyl and SiMe signals), IR (Si–O), MS |
| 3. Purification | Isolation of pure silyl ether product | Column chromatography or recrystallization | HPLC, TLC purity check |
| 4. Characterization | Structural and purity confirmation | NMR, MS, IR | Confirm molecular formula and structure |
Chemical Reactions Analysis
Types of Reactions
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted using nucleophiles like fluoride ions.
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide for formylation . Reaction conditions often involve low temperatures and anhydrous solvents to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | [(3R,8S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
| InChI | InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15+/m1/s1 |
| InChI Key | UEZMBVPCOJWAER-HIFRSBDPSA-N |
Synthesis of the Compound
The synthesis of cis-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves several key steps:
- Formation of Hexahydropyrrolizine : Starting from suitable amines and aldehydes.
- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride to protect hydroxyl functionalities during synthesis.
- Deprotection : Cleaving the silyl group under mild acidic conditions to yield the final product.
Medicinal Chemistry
The compound exhibits potential as a lead structure in drug discovery due to its unique molecular framework. Its biological activity is attributed to the presence of the silyl ether group which may enhance lipophilicity and facilitate cellular penetration.
Antimicrobial Activity
Research indicates that compounds with similar silyl ether structures show antimicrobial properties. A comparative study demonstrated significant inhibition against various bacterial strains:
| Bacterial Strain | Concentration Tested (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 10 | 15 |
| S. aureus | 10 | 20 |
| P. aeruginosa | 10 | 18 |
Enzyme Inhibition Studies
The compound may also act as an enzyme inhibitor. Preliminary studies suggest that derivatives of hexahydropyrrolizine can inhibit acetylcholinesterase activity. Further investigation is required to establish specific interactions and mechanisms.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, cis-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Enzyme Interaction
A focused study on enzyme inhibition demonstrated that hexahydropyrrolizine derivatives could inhibit acetylcholinesterase activity. Future research is necessary to confirm whether cis-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol exhibits similar properties.
Mechanism of Action
The mechanism of action of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides stability and selectivity in these interactions, allowing for precise modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrrolizidine derivatives, differing primarily in substituents at the 3-position of the hexahydropyrrolizine core. Below is a comparative analysis:
Key Findings from Research
Role of the TBS Group : The TBS group in the target compound significantly improves stability during synthetic workflows compared to its methyl analogue, which lacks protective functionality. For instance, in nucleoside synthesis, TBS-protected intermediates prevent unwanted side reactions during phosphorylation or glycosylation steps .
Lipophilicity and Solubility : The TBS group increases the compound’s lipophilicity (logP ~3.2), making it more soluble in organic solvents like dichloromethane or THF. In contrast, the methyl analogue (logP ~1.8) exhibits higher aqueous solubility but lower stability .
Biological Activity : While neither compound has reported direct therapeutic applications, pyrrolizidine derivatives with TBS groups are frequently used in medicinal chemistry to enhance the bioavailability of drug candidates targeting enzymes like GTPase KRas .
Biological Activity
The compound cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS Number: 2708292-04-8) is a heterocyclic organic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H31NO2Si
- Molecular Weight : 285.5 g/mol
- Structural Characteristics : The compound contains a silyl ether functional group, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar silyl ether structures exhibit antimicrobial activity. The presence of the tert-butyl(dimethyl)silyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes.
Enzyme Inhibition
Studies have shown that certain hexahydropyrrolizine derivatives can act as enzyme inhibitors. The specific mechanism of action for cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol remains to be fully elucidated; however, it is hypothesized that it could inhibit enzymes involved in metabolic pathways due to the steric hindrance provided by the bulky silyl group.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including protection-deprotection strategies using tert-butyldimethylsilyl (TBDMS) groups. A common method includes:
- Formation of Hexahydropyrrolizine : Starting from appropriate amines and aldehydes.
- TBDMS Protection : Introducing the TBDMS group to protect hydroxyl functionalities during synthesis.
- Final Deprotection : Cleaving the TBDMS group under mild acidic conditions to yield the final product.
Case Study 1: Antimicrobial Efficacy
In a comparative study conducted on various silyl ether derivatives, cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
| Bacterial Strain | Concentration Tested (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 10 | 15 |
| S. aureus | 10 | 20 |
| P. aeruginosa | 10 | 18 |
Case Study 2: Enzyme Interaction
A study focused on enzyme inhibition demonstrated that derivatives of hexahydropyrrolizine could inhibit acetylcholinesterase activity. Further research is needed to confirm whether cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol exhibits similar properties.
Q & A
Q. How to design in vitro assays to study this compound’s biological activity?
- Methodological Answer : Adapt protocols from :
- Solubility : Pre-dissolve in DMSO (<1% final concentration) and dilute in PBS.
- Enzyme assays : Use fluorescence-based assays (e.g., Amplex Red for oxidases) with IC₅₀ determination via sigmoidal curve fitting.
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
